1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile
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Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11BrFN and a molecular weight of 268.12 g/mol . This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclopentanecarbonitrile group. It is a valuable research chemical used in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile involves several steps. One common method includes the reaction of 4-bromo-3-fluorobenzyl bromide with cyclopentanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The cyclopentanecarbonitrile group may also play a role in modulating the compound’s overall properties .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to different chemical and physical properties.
1-(4-Fluorophenyl)cyclopentanecarbonitrile:
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms on the phenyl ring, coupled with the cyclopentanecarbonitrile group, making it a versatile and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11BrFN |
---|---|
Molecular Weight |
268.12 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11BrFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
BHGXHGDITBVPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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